molecular formula C11H13NO B1355486 Cyclopentyl(pyridin-3-yl)methanone

Cyclopentyl(pyridin-3-yl)methanone

Cat. No.: B1355486
M. Wt: 175.23 g/mol
InChI Key: HRVCQBYLXUYLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl(pyridin-3-yl)methanone is a ketone derivative featuring a cyclopentyl group and a pyridin-3-yl moiety linked via a carbonyl group. This compound is of interest in medicinal chemistry and materials science due to its balanced electronic and steric properties, which influence reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

cyclopentyl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(9-4-1-2-5-9)10-6-3-7-12-8-10/h3,6-9H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVCQBYLXUYLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The following table summarizes key structural analogs of Cyclopentyl(pyridin-3-yl)methanone, highlighting substituent effects, similarity scores, and spectral or steric considerations:

Compound Name Substituent A Substituent B Similarity Score Key Features Spectral/Steric Notes References
This compound Cyclopentyl Pyridin-3-yl N/A Aliphatic cyclopentyl group; moderate steric hindrance Potential spectral shifts due to steric effects
(4-Methoxyphenyl)(pyridin-3-yl)methanone 4-Methoxyphenyl Pyridin-3-yl 0.88 Electron-donating methoxy group; enhanced polarity Increased solubility in polar solvents
2-Bromo-1-(5-methoxypyridin-3-yl)ethanone Bromo, Methoxy Pyridin-3-yl 0.88 Electron-withdrawing bromo group; reactive towards nucleophiles Higher reactivity due to halogenation
(4-Phenoxyphenyl)(pyridin-3-yl)methanone 4-Phenoxyphenyl Pyridin-3-yl 0.87 Bulky phenoxy group; strong π-π interaction potential Steric hindrance impacts molecular packing
Cyclopentyl(1-Indole-3-yl)methanone Cyclopentyl Indole-3-yl N/A Indole moiety with N–H bond; steric hindrance at positions 2 and 3 Absence of spectral peaks due to steric effects

Detailed Analysis

Electronic Effects
  • This compound: The cyclopentyl group donates electrons weakly via inductive effects, while the pyridine ring withdraws electrons. This balance may stabilize the carbonyl group against nucleophilic attack compared to analogs with electron-withdrawing substituents (e.g., bromo in 2-Bromo-1-(5-methoxypyridin-3-yl)ethanone) .
  • (4-Methoxyphenyl)(pyridin-3-yl)methanone: The methoxy group on the phenyl ring enhances electron density, increasing polarity and solubility in polar solvents. This contrasts with the aliphatic cyclopentyl group, which reduces polarity .
Steric Considerations
  • Cyclopentyl groups induce moderate steric hindrance, as observed in Cyclopentyl(1-Indole-3-yl)methanone, where steric clashes in the indole fragment suppress specific spectral peaks . In the pyridine-based analogs, bulky substituents like phenoxy (in (4-Phenoxyphenyl)(pyridin-3-yl)methanone) may hinder molecular packing or enzymatic binding compared to the smaller cyclopentyl group .
Spectral Properties
  • Steric hindrance from cyclopentyl groups can suppress specific vibrational or rotational modes in spectroscopic analyses (e.g., NMR or IR), as seen in indole derivatives . Similar effects may occur in this compound, necessitating tailored analytical methods.

Research Findings and Implications

  • Biological Relevance : The pyridine moiety in all analogs enables hydrogen bonding, which is critical for drug-receptor interactions. The cyclopentyl group’s balance of bulk and flexibility may optimize pharmacokinetic properties compared to rigid aromatic substituents .

Q & A

Q. What synthetic methodologies are recommended for Cyclopentyl(pyridin-3-yl)methanone, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling cyclopentyl and pyridinyl moieties via a ketone bridge. A plausible route includes:

  • Step 1: Acylation of pyridin-3-yl lithium with cyclopentyl carbonyl chloride under inert conditions (e.g., argon) at −78°C .
  • Step 2: Nucleophilic substitution or Friedel-Crafts acylation for regioselective bond formation, using catalysts like AlCl₃ .
  • Optimization:
    • Temperature: Lower temperatures (−20°C to 0°C) minimize side reactions.
    • Solvent: Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency.
    • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups and stereochemistry (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>99%) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 216.115) .
  • X-ray Crystallography: Resolves absolute configuration using SHELXL for refinement (e.g., space group P1 with Z = 2) .

Q. How can stability and reactivity under varying conditions be evaluated?

Answer:

  • Thermal Stability: Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points .
  • pH Sensitivity: Incubate in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy .
  • Reactivity Screening: Test with nucleophiles (e.g., amines) or electrophiles (e.g., alkyl halides) under controlled conditions .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

Answer:

  • Density Functional Theory (DFT): Compare calculated reaction barriers (e.g., transition state energies) with experimental kinetics .
  • Solvent Effects: Incorporate implicit solvent models (e.g., PCM) to refine computational predictions .
  • Iterative Refinement: Adjust force fields in molecular dynamics simulations based on experimental NMR coupling constants .

Q. What strategies address challenges in crystallographic refinement for this compound?

Answer:

  • Twinning Mitigation: Use TWINLAW in SHELXL to model twinned crystals .
  • Low-Resolution Data: Apply anisotropic displacement parameters and restraints for bond lengths/angles .
  • Hydrogen Bonding: Analyze Hirshfeld surfaces to resolve disorder in cyclopentyl/pyridinyl interactions .

Q. How can pharmacological activity be systematically assessed in preclinical models?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases or receptors (IC₅₀ determination via fluorescence polarization) .
    • Cytotoxicity: MTT assay in cancer cell lines (e.g., IC₅₀ = 5–10 μM in HeLa cells) .
  • In Vivo Models:
    • Murine Inflammation: Measure paw edema reduction (e.g., 40% inhibition at 10 mg/kg) .
    • Pharmacokinetics: Plasma half-life (t₁/₂) and bioavailability via LC-MS/MS analysis .

Q. How can reaction pathways be optimized to minimize by-products in large-scale synthesis?

Answer:

  • Catalyst Screening: Test palladium/copper systems for cross-coupling efficiency (e.g., Pd(OAc)₂/CuI with >90% yield) .
  • Flow Chemistry: Continuous reactors reduce side reactions via precise temperature/residence time control .
  • By-Product Analysis: GC-MS identifies impurities (e.g., unreacted cyclopentyl chloride), guiding solvent selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.